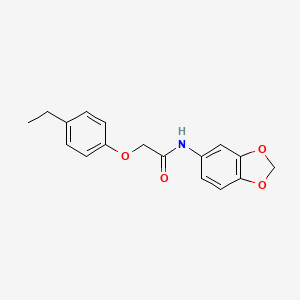

N-1,3-benzodioxol-5-yl-2-(4-ethylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-1,3-benzodioxol-5-yl-2-(4-ethylphenoxy)acetamide" is a chemical compound synthesized through specific reactions. It belongs to a class of organic compounds known for varied properties and potential applications in different fields.

Synthesis Analysis

The synthesis of similar acetamide compounds often involves steps like N-acetylation and reactions with different bromides or chlorides in the presence of catalysts like K2CO3 (Belay, Kinfe, & Muller, 2012).

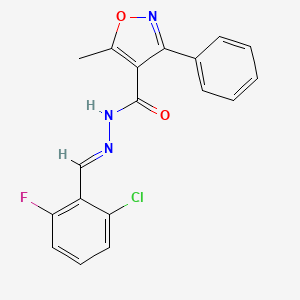

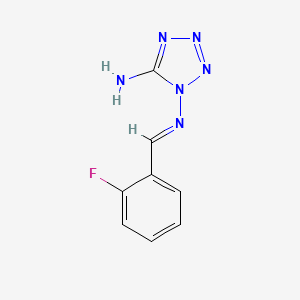

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by specific dihedral angles between substituents and benzene rings, and these structures can be analyzed using techniques like X-ray crystallography (Davis & Healy, 2010).

Chemical Reactions and Properties

Such compounds often exhibit interesting reactions and properties, including the formation of chains and interactions in their crystal structures. They can also have significant biological activities, such as anti-inflammatory properties (Sunder & Maleraju, 2013).

Physical Properties Analysis

The physical properties of these compounds, like crystallization behavior and molecular conformation, can be significantly influenced by different groups attached to the acetamide structure. They often form non-planar discrete molecules with specific torsion angles (Davis & Healy, 2010).

Chemical Properties Analysis

Chemically, these compounds can participate in various interactions, such as N—H⋯O hydrogen bonds and C—H⋯π interactions. They can exhibit a range of activities, from being precursors in drug synthesis to having potential as pharmacological agents (Habtegiorghies Belay, Kinfe, & Muller, 2012).

Wissenschaftliche Forschungsanwendungen

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has explored the development of new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents. A study demonstrated that compounds with halogens on the aromatic ring, particularly N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetamide were investigated for their antibacterial and antifungal activities. These compounds showed promising results, indicating their potential use in combating microbial infections (Fuloria et al., 2009).

Degradation and Transformation Products

Studies on the degradation pathway and toxicity of acetaminophen and its by-products using the electro-Fenton process have identified various toxic and non-toxic sub-products. This research provides insights into the environmental impact and safety of acetaminophen derivatives, including potential compounds like N-1,3-benzodioxol-5-yl-2-(4-ethylphenoxy)acetamide, and their degradation products in aqueous media (Le et al., 2017).

Chemoselective Acetylation

Another area of research focuses on the chemoselective acetylation of 2-aminophenol using immobilized lipase, aiming at the synthesis of intermediates for antimalarial drugs. This study presents a method for the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, indicating the potential application of similar compounds in drug synthesis (Magadum & Yadav, 2018).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-2-12-3-6-14(7-4-12)20-10-17(19)18-13-5-8-15-16(9-13)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBZJPUZCLQYDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-dihydro-1H-indol-3-yl)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5511621.png)

![2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid](/img/structure/B5511632.png)

![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)

![3-{5-[(1-propyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511660.png)

![2,6-dimethoxy-4-{[4-(3-methylbutanoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5511675.png)

![ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B5511685.png)

![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)

![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)